N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide
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Overview
Description
N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide is a chemical compound with the molecular formula C10H13NO3S It is known for its unique structure, which includes a hydroxamic acid functional group and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide typically involves multiple steps One common method starts with the reaction of 2-methylbenzylamine with chloroacetyl chloride to form an intermediate This intermediate is then reacted with hydroxylamine to introduce the hydroxamic acid group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amides.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide involves its interaction with specific molecular targets. The hydroxamic acid group is known to chelate metal ions, which can inhibit metalloproteases by binding to the active site of the enzyme. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-N-(2-methylphenyl)acetamide: Shares the hydroxamic acid group but lacks the sulfamoyl group.
N-(4-((4-hydroxy-2-methylbutan-2-yl)amino)-2-methylphenyl)acetamide: Contains a similar acetamide structure but with different substituents.
Uniqueness
N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide is unique due to the presence of both the hydroxamic acid and sulfamoyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile reagent in scientific research.
Properties
CAS No. |
919997-37-8 |
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Molecular Formula |
C10H14N2O4S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-hydroxy-2-[(2-methylphenyl)methylsulfamoyl]acetamide |
InChI |
InChI=1S/C10H14N2O4S/c1-8-4-2-3-5-9(8)6-11-17(15,16)7-10(13)12-14/h2-5,11,14H,6-7H2,1H3,(H,12,13) |
InChI Key |
WMLUOXMXRTWCHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNS(=O)(=O)CC(=O)NO |
Origin of Product |
United States |
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